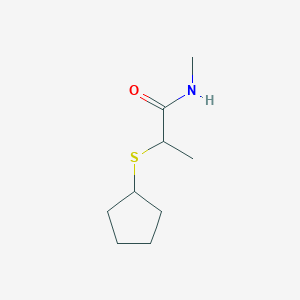
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MMMP, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural alkaloid mitragynine, which is found in the leaves of the Mitragyna speciosa tree. MMMP has been studied for its potential therapeutic effects, particularly in the areas of pain relief and addiction treatment.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not yet fully understood, but it is believed to act on the mu-opioid receptors in the brain and spinal cord. This results in the activation of the body's natural pain relief system, leading to a reduction in pain perception. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide also appears to have an effect on the serotonin and norepinephrine systems, which may contribute to its antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including pain relief, sedation, and mood enhancement. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively low toxicity compared to other opioids. It also has a longer half-life than many other opioids, which may make it more suitable for certain types of experiments. However, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is still a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. Some possible areas of study include its effects on different types of pain, its potential as an addiction treatment, and its effects on the immune system. More research is also needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide and its potential side effects. Overall, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a promising compound with many potential applications in the field of pharmacology.
Synthesemethoden
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of mitragynine with 4-methoxybenzaldehyde and methylpyrrole-2-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been studied extensively in the field of pharmacology, particularly for its potential as a pain reliever and addiction treatment. It has been shown to have similar effects to opioids, but with a lower risk of dependence and addiction. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential as an antidepressant and anti-anxiety agent, as well as for its effects on the immune system.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-3-5-15(19)16-6-4-12-20(16)17(21)18-13-7-9-14(22-2)10-8-13/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXQJFBDNVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)